molecular formula C25H21BrFN5O3S B12006962 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B12006962
M. Wt: 570.4 g/mol
InChI Key: MGOBSBVDLHDGJB-CCVNUDIWSA-N
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Description

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a triazole ring, methoxyphenyl groups, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol compound.

    Condensation with 5-Bromo-2-fluorobenzaldehyde: The final step involves the condensation of the triazole-thiol intermediate with 5-bromo-2-fluorobenzaldehyde to form the acetohydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially leading to the formation of amines.

    Substitution: The methoxyphenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The triazole ring is a common motif in many bioactive molecules, and the presence of methoxyphenyl and hydrazide groups may confer additional biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The presence of the triazole ring and the ability to modify the methoxyphenyl groups make it a promising candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing it to interact with biological macromolecules. The methoxyphenyl groups may enhance binding affinity through hydrophobic interactions, while the hydrazide moiety could participate in hydrogen bonding or covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide lies in the combination of its structural features. The presence of both methoxyphenyl and bromo-fluorophenyl groups, along with the triazole and hydrazide moieties, provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C25H21BrFN5O3S

Molecular Weight

570.4 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H21BrFN5O3S/c1-34-20-8-3-16(4-9-20)24-30-31-25(32(24)19-6-10-21(35-2)11-7-19)36-15-23(33)29-28-14-17-13-18(26)5-12-22(17)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+

InChI Key

MGOBSBVDLHDGJB-CCVNUDIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F

Origin of Product

United States

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